molecular formula C10H8ClNO B6141917 3-(chloromethyl)-1,2-dihydroquinolin-2-one CAS No. 90097-51-1

3-(chloromethyl)-1,2-dihydroquinolin-2-one

Cat. No. B6141917
CAS RN: 90097-51-1
M. Wt: 193.63 g/mol
InChI Key: KLQZGMXIVAVSIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation .

Scientific Research Applications

Synthesis of Fine or Special Chemicals

Chloromethyl substituted aromatic compounds like 3-(chloromethyl)-1,2-dihydroquinolin-2-one are promising key intermediates because of their easy transformation to a variety of fine or special chemicals .

Production of Polymers and Pharmaceuticals

These compounds can be used in the production of polymers and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .

Catalysts in Chemical Reactions

The compound can act as a catalyst in chemical reactions. For instance, it can be used in the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid .

Synthesis of Hyper Cross-linked Polymers (HCPs)

3-(chloromethyl)-1,2-dihydroquinolin-2-one could potentially be used in the synthesis of Hyper Cross-linked Polymers (HCPs). HCPs are a class of porous materials that have been intensively used in the past few years .

Environmental Applications

Due to their high surface areas, good porosity, low density, efficient adsorption properties, environmental friendliness, high thermal and chemical stability, HCPs synthesized using this compound could be used for solving environmental pollution .

Energy Storage

HCPs have also been used in energy storage applications such as super-capacitors .

Drug Delivery Systems

The compound could potentially be used in the synthesis of drug delivery systems. This is due to the properties of HCPs, which have been used in drug delivery applications .

Preparation of 3,5-disubstituted 1,2-benzisoxazoles

N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which can be considered as an important intermediate for the preparation of previously inaccessible 3,5-disubstituted 1,2-benzisoxazoles, can be synthesized from 3-(chloromethyl)-1,2-dihydroquinolin-2-one .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

properties

IUPAC Name

3-(chloromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQZGMXIVAVSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1,2-dihydroquinolin-2-one

CAS RN

90097-51-1
Record name 3-(chloromethyl)-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.8 Grams of 2-chloro-3-chloromethylquinoline was dissolved in 30 ml of acetic acid and the solution was refluxed for 2 hours. The reaction mixture was poured into water and the crystals precipitated were collected by filtration, and were recrystallized from methanol to obtain 2.1 g of 3-chloromethylcarbostyril in the form of colorless needle-like crystals.
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Synthesis routes and methods II

Procedure details

3 Grams of 3-hydroxymethylcarbostyril was suspended in 100 ml of chloroform, then a solution containing 2 g of thinyl chloride in 20 ml of chloroform was added dropwise thereto at a room temperature with stirring condition. The reaction mixture was further sitrred at a room temperature for 1 hour. The reaction mixture was concentrated under a reduced pressure, and the residue obtained was recrystallized from methanol to obtain 2.9 g of 3-chloromethylcarbostyril in the form of colorless needle-like crystals.
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